N-benzyl-N'-(2-hydroxypropyl)oxamide
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Overview
Description
Synthesis Analysis
The synthesis of “N-benzyl-N’-(2-hydroxypropyl)oxamide” and its analogs has been studied in the context of their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors against Alzheimer’s disease (AD) . The synthesis involves base-induced dimerization of 3-benzyloxyoxazolidin-2-one .Molecular Structure Analysis
The molecular structure of “N-benzyl-N’-(2-hydroxypropyl)oxamide” is characterized by the presence of an oxamide group (CONH2)2, which is a diamide derived from oxalic acid . The compound has a molecular weight of 236.271.Chemical Reactions Analysis
The chemical reactions of “N-benzyl-N’-(2-hydroxypropyl)oxamide” and its analogs have been studied in the context of their potential as AChE and BuChE inhibitors . The ethylene bridge, as the linker between the two carbonyl groups of the fumaramide derivatives, seemed to allow the fumaramide derivatives to be more effective than the oxamide derivatives on AChE inhibition .Physical And Chemical Properties Analysis
“N-benzyl-N’-(2-hydroxypropyl)oxamide” is a white crystalline solid . It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . The compound has a molecular weight of 236.271.Scientific Research Applications
- Hyperbranched polymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) have been investigated for drug delivery. These polymers are synthesized with a range of molar masses and particle sizes, often incorporating dyes, radiolabels, or anticancer drugs like gemcitabine .
- Derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine have been synthesized as algaecides. These compounds target harmful algae, contributing to water pollution control .
Drug Delivery Systems
Algicidal Agents for Harmful Algae Control
Chemical Synthesis and Organic Chemistry
Mechanism of Action
properties
IUPAC Name |
N-benzyl-N'-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(15)7-13-11(16)12(17)14-8-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSNABHFGBXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(2-hydroxypropyl)oxamide |
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